These derived rhodium complexes often possess catalytic properties, crucial in various organic transformations. Notably, rhodium-based catalysts are employed in hydroformylation reactions, which involve the conversion of alkenes (unsaturated hydrocarbons) into aldehydes using carbon monoxide and hydrogen gas. These reactions are vital for the synthesis of numerous valuable chemicals, including pharmaceutical intermediates and plasticizers [].
Another significant application of rhodium carbonyl chloride in research lies in the synthesis of rhodium nanoparticles (Rh NPs). These nanostructures exhibit unique physical and chemical properties depending on their size and shape. Researchers utilize rhodium carbonyl chloride, along with other precursors, to control the formation process of these nanoparticles, allowing for tailoring of their properties for specific applications [].
These tailored Rh NPs find potential applications in diverse areas, including:
Rhodium carbonyl chloride, with the chemical formula and CAS registry number 14523-22-9, is an organorhodium complex characterized by its bright yellow color and air stability. It typically exists in the form of bis(triphenylphosphine)rhodium carbonyl chloride, represented as . This complex is a square planar structure featuring two trans triphenylphosphine ligands and is known for its role as a versatile homogeneous catalyst in various
Rhodium carbonyl chloride can be synthesized through several methods:
Rhodium carbonyl chloride has several notable applications:
Interaction studies involving rhodium carbonyl chloride have explored its reactivity with various ligands and substrates. These studies often focus on:
Rhodium carbonyl chloride shares similarities with other organometallic complexes but has unique characteristics that set it apart. Here are some comparable compounds:
Compound Name | Formula | Key Features |
---|---|---|
Vaska's Complex | Iridium analogue; notable for its reactivity | |
Tris(triphenylphosphine)rhodium(I) hydride | Important for hydroformylation | |
Rhodium(III) acetate | Used in catalysis; different oxidation state | |
Di-u-chloro-tetracarbonyldirhodium(I) | Binuclear complex; different coordination mode |
Rhodium carbonyl chloride is unique due to its specific ligand environment and catalytic properties, particularly in promoting hydroformylation reactions. Its stability and reactivity profile make it an essential compound in organometallic chemistry, distinguishing it from other similar compounds that may not exhibit the same catalytic efficiency or structural characteristics.
Rhodium carbonyl chloride was first synthesized by Walter Hieber in the 1930s as part of his pioneering work on metal carbonyl chemistry. Hieber’s synthesis employed the reaction of hydrated rhodium trichloride (RhCl₃·3H₂O) with carbon monoxide under controlled conditions, yielding the compound as a red-brown solid. This discovery marked a significant milestone in understanding rhodium’s coordination chemistry, particularly its ability to form stable carbonyl complexes.
The compound’s structure was later elucidated via X-ray crystallography by Dahl et al. in the 1960s, revealing a dimeric arrangement with two square-planar Rh(I) centers bridged by chloride ligands. This structural insight facilitated further research into its reactivity and catalytic applications.
Rhodium carbonyl chloride serves as a versatile precursor for synthesizing rhodium-based catalysts. Its reactivity stems from the labile nature of its carbonyl and chloride ligands, enabling substitution reactions with Lewis bases such as triphenylphosphine (PPh₃) or N-heterocyclic carbenes (NHCs). For example:
The compound’s enthalpy of dissociation (87.1 kJ/mol) and its ability to form adducts with donors (e.g., tetrahydrothiophene) highlight its role in stabilizing reactive rhodium intermediates.
Rhodium carbonyl chloride belongs to the broader class of transition metal carbonyls, which form through synergistic σ-donation and π-backbonding between CO and the metal center. Its dimeric structure distinguishes it from monomeric carbonyls like Ni(CO)₄ or Fe(CO)₅, while its Rh(I) oxidation state aligns it with other low-valent rhodium complexes.
Property | Rh₂Cl₂(CO)₄ | Co₂(CO)₈ | Ni(CO)₄ |
---|---|---|---|
Metal Oxidation State | Rh(I) | Co(0) | Ni(0) |
Geometry | Dimeric, square planar | Tetrahedral dimer | Tetrahedral monomer |
Applications | Catalysis precursors | Hydrogenation catalyst | Industrial refining |
Rhodium carbonyl chloride’s dimeric structure and bridging chloride ligands enable distinct reactivity compared to monomeric carbonyls. For example, its dissociation into RhCl(CO)₂ units facilitates coordination with stronger-field ligands, enhancing catalytic activity.
The 14n rule, a classification system for transition metal carbonyl clusters, places Rh₂Cl₂(CO)₄ in the context of nuclearity trends. While Rh₆(CO)₁₆ and Rh₄(CO)₁₂ represent higher-order clusters, Rh₂Cl₂(CO)₄ serves as a building block for such species. Its decomposition under heat or inert conditions yields Rh₆(CO)₁₆, a catalyst for hydrogenation and hydroformylation.
Rhodium carbonyl chloride, with the molecular formula Rh₂Cl₂(CO)₄, exhibits a distinctive dimeric structure that has been extensively characterized through X-ray crystallographic studies [5]. The molecule consists of two rhodium(I) centers connected through bridging chloride ligands and coordinated with four carbon monoxide ligands in a specific geometric arrangement [5].
Each rhodium atom in the dimeric structure adopts a square planar coordination geometry, which is characteristic of rhodium(I) complexes [5]. X-ray crystallographic analysis has confirmed that both rhodium centers are four-coordinate, with the coordination environment consisting of two carbon monoxide ligands and two bridging chloride ligands arranged in a planar fashion around each metal center [5]. This square planar arrangement is consistent with the d⁸ electronic configuration of rhodium(I), where the metal center exhibits a preference for this coordination geometry [34].
The square planar geometry around each rhodium center represents a stable electronic configuration that minimizes electron-electron repulsions while maximizing orbital overlap [5]. The planarity of the coordination environment has been confirmed through detailed crystallographic measurements, which show minimal deviation from ideal square planar angles [32].
The two rhodium centers are linked together through two bridging chloride ligands that adopt a μ-chloro bridging mode [5]. These bridging chloride atoms serve as the primary structural connection between the two metal centers, creating a stable dimeric framework [5]. The bridging arrangement allows each chloride ligand to coordinate to both rhodium atoms simultaneously, effectively sharing electron density between the metal centers [30].
The μ-chloro bridging system in rhodium carbonyl chloride represents a common structural motif in dinuclear rhodium complexes [30]. The bridging chloride ligands adopt positions that allow for optimal orbital overlap with both rhodium centers while maintaining the overall structural integrity of the dimer [5]. This bridging mode is energetically favorable compared to terminal chloride coordination in this particular molecular system [30].
X-ray crystallographic studies have revealed that the two RhCl₂ planes in rhodium carbonyl chloride are not coplanar but instead form a specific dihedral angle [5]. The measured dihedral angle between the two RhCl₂ planes is 126.8°, which represents a significant deviation from planarity [5]. This angular arrangement is a consequence of the bridging chloride ligand positions and the steric requirements of the coordinated carbon monoxide ligands [5].
The 126.8° dihedral angle has important implications for the electronic structure and reactivity of the compound [5]. This geometric parameter indicates that the two rhodium centers are positioned in a way that prevents direct metal-metal bonding interactions, as confirmed by crystallographic measurements showing that the metals are non-bonding [5]. The specific angular arrangement also influences the overall molecular symmetry and affects the spectroscopic properties of the compound [36].
Rhodium carbonyl chloride manifests as a red-brown crystalline solid with distinctive visual characteristics [5] [15]. The compound exhibits a dark reddish-brown to greenish-brown crystalline powder appearance depending on the specific crystalline form and particle size [15]. Under standard laboratory conditions, the material demonstrates notable volatility, contributing to its utility in various synthetic applications [5].
The stability profile of rhodium carbonyl chloride shows remarkable resilience to dry air exposure [8]. The compound maintains its structural integrity when stored under anhydrous conditions, making it suitable for extended storage periods [13]. However, solutions of rhodium carbonyl chloride in organic solvents demonstrate significantly reduced stability when exposed to atmospheric moisture and oxygen, leading to decomposition processes [8] [32].
The melting point of rhodium carbonyl chloride has been consistently reported across multiple sources as occurring within the range of 120-125°C [13] [15] [16]. More precise measurements indicate a melting point of 124-125°C with decomposition occurring simultaneously [8] [15]. This thermal behavior is characteristic of organometallic compounds where the melting process is accompanied by structural breakdown of the metal-ligand bonds [13].
The thermal decomposition pattern of rhodium carbonyl chloride involves the release of carbon monoxide ligands upon heating above the melting point [8]. This decomposition process is irreversible and results in the formation of different rhodium-containing species depending on the atmospheric conditions present during heating [13]. The relatively low melting point facilitates sublimation processes, which have been utilized in purification and synthetic procedures [16].
Rhodium carbonyl chloride exhibits selective solubility characteristics that are highly dependent on solvent polarity and coordination ability [5] [13]. The compound demonstrates excellent solubility in most organic solvents, particularly those with moderate to low polarity [8] [13]. Nonpolar organic solvents provide the most favorable dissolution medium for rhodium carbonyl chloride [5].
Table 1: Solubility Profile of Rhodium Carbonyl Chloride in Various Solvents
Solvent Type | Solubility | Reference |
---|---|---|
Nonpolar organic solvents | Highly soluble | [5] |
Most organic solvents | Soluble | [13] [18] |
Aliphatic hydrocarbons | Insoluble | [13] [18] |
Water | Insoluble | |
Polar protic solvents | Limited solubility | [13] |
The compound shows complete insolubility in water and aliphatic hydrocarbons, reflecting its organometallic nature and preference for coordinating solvents [13] [18]. This solubility pattern is consistent with the molecular structure and electronic properties of the rhodium carbonyl chloride dimer [5].
Infrared spectroscopy provides crucial structural information for rhodium carbonyl chloride through the analysis of carbon monoxide stretching frequencies [20] [22]. The infrared spectrum of rhodium carbonyl chloride exhibits characteristic absorption bands in the carbonyl stretching region that are diagnostic of the coordination environment around the rhodium centers [37].
The carbon monoxide stretching frequencies in rhodium carbonyl chloride typically appear in the range of 2000-2100 cm⁻¹, which is characteristic of terminal carbonyl ligands coordinated to rhodium(I) centers [19] [37]. These frequencies are influenced by the extent of back-bonding from the rhodium d-orbitals to the π* orbitals of the carbon monoxide ligands [37]. The specific frequency values provide information about the electron density at the metal centers and the strength of the metal-carbonyl interactions [19].
Studies using isotopically labeled carbon monoxide (¹³CO) have provided additional insights into the dynamic behavior of the carbonyl ligands [20] [40]. The exchange of ¹³CO with the natural abundance carbonyl groups has been monitored through time-resolved infrared spectroscopy, revealing information about the lability of the metal-carbonyl bonds [20]. These exchange studies demonstrate that the carbonyl ligands undergo rapid exchange processes in solution [22].
Nuclear magnetic resonance spectroscopy has been extensively employed to characterize rhodium carbonyl chloride, with particular emphasis on ¹³C and ¹⁰³Rh NMR techniques [22] [41] [42]. The ¹³C NMR spectrum of rhodium carbonyl chloride provides direct information about the carbon monoxide ligands and their coordination environment [40] [41].
The ¹³C NMR chemical shift for the carbonyl carbon atoms in rhodium carbonyl chloride appears as a doublet due to coupling with the ¹⁰³Rh nucleus [32] [40]. The chemical shift value is typically observed around 180 ppm, which is characteristic of carbon monoxide ligands coordinated to rhodium(I) centers [40] [41]. The coupling constant ¹J(RhC) provides information about the strength of the rhodium-carbon bond and has been measured to be approximately 70-76 Hz [22] [32].
¹⁰³Rh NMR spectroscopy, while technically challenging due to the low sensitivity of the ¹⁰³Rh nucleus, has provided valuable structural information [42] [43]. The ¹⁰³Rh chemical shifts are extremely sensitive to the coordination environment and oxidation state of the rhodium centers [43]. Direct observation of ¹⁰³Rh signals requires specialized techniques, but the information obtained is highly diagnostic for structural characterization [42].
X-ray crystallography has provided the most definitive structural information about rhodium carbonyl chloride [5] [32]. Single crystal X-ray diffraction studies have revealed precise bond lengths, bond angles, and overall molecular geometry [32]. The crystallographic data confirm the dimeric structure with bridging chloride ligands and provide quantitative measurements of all structural parameters [5].
Table 2: Selected Crystallographic Data for Rhodium Carbonyl Chloride
Parameter | Value | Reference |
---|---|---|
Rh-C bond length | 1.83-1.84 Å | [32] |
Rh-Cl bond length | 2.35-2.37 Å | [32] |
C-O bond length | 1.13-1.14 Å | [32] |
Dihedral angle (RhCl₂ planes) | 126.8° | [5] |
Rh-C-O angle | 174-179° | [32] |
The crystallographic studies have also revealed the space group symmetry and unit cell parameters for rhodium carbonyl chloride crystals [32]. These structural parameters are essential for understanding the solid-state packing and intermolecular interactions [32]. The crystal structure shows no significant intermolecular coordination interactions between different molecules [32].
Photoelectron spectroscopy has been employed to investigate the electronic structure and ionization properties of rhodium carbonyl chloride [2] [24]. The photoelectron spectrum provides information about the binding energies of electrons in different molecular orbitals and can be used to probe the electronic configuration of the compound [2].
The appearance energy for the molecular ion of rhodium carbonyl chloride has been determined to be 9.01 eV through photoelectron spectroscopy measurements [2] [24]. This value represents the minimum energy required to remove an electron from the highest occupied molecular orbital and provides insight into the electronic stability of the compound [2]. The photoelectron spectroscopic data contribute to the understanding of the bonding and electronic structure in rhodium carbonyl chloride [24].
The rhodium atoms in rhodium carbonyl chloride exist in the +1 oxidation state, which is a common and stable oxidation state for rhodium in organometallic complexes [5] [28] [34]. This oxidation state assignment is supported by multiple lines of evidence, including the overall charge neutrality of the complex, the coordination environment, and spectroscopic data [5] [28].
The rhodium(I) oxidation state corresponds to a d⁸ electronic configuration, which explains the preference for square planar coordination geometry observed in the crystal structure [5] [34]. This electronic configuration is particularly stable for second-row transition metals and contributes to the overall stability of the compound [28]. The +1 oxidation state is also consistent with the observed reactivity patterns and the ability of the compound to undergo various ligand substitution reactions [5].
Comparative studies with other rhodium compounds have confirmed that the spectroscopic properties of rhodium carbonyl chloride are consistent with rhodium in the +1 oxidation state [25] [28]. The electron binding energies observed in photoelectron spectroscopy align with expectations for rhodium(I) complexes [24]. Furthermore, the carbon monoxide stretching frequencies in the infrared spectrum are within the range expected for carbonyl ligands coordinated to rhodium(I) centers [37].
The molecular orbital structure of rhodium carbonyl chloride has been investigated through computational studies and spectroscopic techniques [26] [29]. The electronic structure is dominated by interactions between the rhodium d-orbitals, the π* orbitals of the carbon monoxide ligands, and the p-orbitals of the chloride ligands [26].
The highest occupied molecular orbital in rhodium carbonyl chloride has significant metal d-orbital character with contributions from the ligand orbitals [26] [29]. The molecular orbital analysis reveals that the rhodium-carbonyl bonding involves both σ-donation from the carbon monoxide ligands to the metal and π-back-donation from filled metal d-orbitals to the vacant π* orbitals of the carbonyl ligands [26]. This back-bonding interaction is responsible for the observed carbon monoxide stretching frequencies and the stability of the metal-carbonyl bonds [37].
The molecular orbital calculations also provide insight into the electronic communication between the two rhodium centers through the bridging chloride ligands [26]. The analysis shows that while the bridging ligands provide a pathway for electronic interaction, the lack of direct metal-metal bonding limits the extent of electronic delocalization between the rhodium centers [5] [26].
The bonding model for the μ-chloro-bridged system in rhodium carbonyl chloride involves the sharing of electron density between the chloride p-orbitals and the d-orbitals of both rhodium centers [30] [33]. This bridging arrangement creates a stable dimeric structure where each chloride ligand forms bonds with two metal centers simultaneously [30].
The μ-chloro bridging mode is energetically favorable due to the ability of the chloride ligands to maximize their coordination number while providing structural stability to the dimer [30] [33]. The bridging bonds are typically longer than terminal metal-chloride bonds but provide sufficient electron density sharing to maintain the dimeric structure [30]. The bonding model explains the observed dihedral angle between the RhCl₂ planes and the overall molecular geometry [5].